molecular formula C11H18NO5- B1589825 (2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt CAS No. 441044-14-0

(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt

Cat. No.: B1589825
CAS No.: 441044-14-0
M. Wt: 244.26 g/mol
InChI Key: GCAZZUFIDGXTDA-YUMQZZPRSA-M
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Description

(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt is a chiral piperidine derivative with a Boc (tert-butoxycarbonyl) protecting group, a hydroxyl group at the 4-position, and a carboxylic acid moiety at the 2-position, forming a benzylamine salt. Key properties include:

  • Molecular Formula: C₁₈H₂₈N₂O₅
  • Molecular Weight: 352.43 g/mol [1]1.
  • Enantiomeric Excess (ee): ≥98% [1]2.
  • Purity: ≥94% (HPLC) [1]3.
  • Applications: Used as a synthetic intermediate in pharmaceuticals, particularly for conformationally constrained scaffolds in neurokinin receptor antagonists and peptide mimetics [11]45.

The compound’s stereochemistry (2S,4S) and benzylamine salt form enhance its crystallinity and stability, making it suitable for asymmetric synthesis [14]6[^14^].

Properties

IUPAC Name

(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5.C7H9N/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15;8-6-7-4-2-1-3-5-7/h7-8,13H,4-6H2,1-3H3,(H,14,15);1-5H,6,8H2/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLALKYUTWPCAI-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O.C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)O)O.C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Piperidone Intermediate

  • Starting Material: 4-piperidone hydrochloride hydrate
  • Procedure:
    • Dissolve 20 g of 4-piperidone hydrochloride hydrate in 30 mL distilled water.
    • Add liquefied ammonia to adjust to alkaline pH.
    • Extract the mixture three times with toluene.
    • Dry the combined organic layers over anhydrous magnesium sulfate for 10–12 hours.
    • Filter and concentrate under reduced pressure to obtain 4-piperidone as a thick residue for further use.

This step efficiently isolates the 4-piperidone intermediate with high purity, suitable for subsequent reduction.

Reduction to 4-Hydroxypiperidine

  • Reagents: Sodium borohydride (NaBH4), methanol, dilute hydrochloric acid, dichloromethane, n-hexane
  • Procedure:
    • Dissolve 12 g of 4-piperidone in 48–50 mL methanol with stirring.
    • Add 5–8 g sodium borohydride slowly at 25–30°C over 26–30 minutes.
    • Reflux the mixture for 7–10 hours to complete reduction.
    • Concentrate to remove methanol partially; a small amount of solid may form.
    • Adjust pH to 7–8 with 5% dilute hydrochloric acid.
    • Extract with methylene chloride (48–50 mL) and separate the organic phase.
    • Dry over anhydrous magnesium sulfate overnight.
    • Filter and concentrate the organic phase.
    • Add 10–15 mL n-hexane and refrigerate to crystallize the 4-hydroxypiperidine.
    • Filter to obtain white crystals with a purity of approximately 98.9% (GC analysis).

This reduction step converts the ketone to the corresponding alcohol with high yield and selectivity, maintaining stereochemistry.

Boc Protection to Form N-Boc-4-Hydroxypiperidine

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), potassium carbonate (salt of wormwood), methanol, petroleum ether (Sherwood oil)
  • Procedure:
    • Dissolve the 4-hydroxypiperidine in 48–50 mL methanol.
    • Add 9–10 g potassium carbonate and 12–15 g di-tert-butyl dicarbonate.
    • Reflux at 25–30°C for 6–8 hours.
    • Filter off insolubles and concentrate the methanol phase.
    • Add 20–25 mL petroleum ether and refrigerate to crystallize the N-Boc-4-hydroxypiperidine.
    • Filter to obtain the final white crystalline product with purity around 99.5% (GC analysis).

This step introduces the Boc protecting group on the piperidine nitrogen, stabilizing the molecule for further applications.

Formation of Benzylamine Salt

  • While explicit detailed procedures for forming the benzylamine salt of N-Boc-4-hydroxypiperidine-2-carboxylic acid are less commonly described in literature, the typical approach involves:

    • Dissolving the N-Boc-4-hydroxypiperidine-2-carboxylic acid in an appropriate solvent (e.g., methanol or ethanol).
    • Adding equimolar benzylamine under stirring at controlled temperature.
    • Allowing the salt to form via acid-base reaction.
    • Isolating the salt by crystallization or precipitation.

This salt formation enhances the compound’s stability and solubility properties, facilitating its use as a pharmaceutical intermediate.

Summary Table of Preparation Steps

Step Starting Material/Intermediate Reagents/Conditions Product Yield/Purity Notes
1 4-piperidone hydrochloride hydrate Distilled water, liquefied ammonia, toluene extraction, MgSO4 drying 4-piperidone High purity Extraction and drying critical
2 4-piperidone NaBH4, methanol, reflux, acid-base workup, hexane crystallization 4-hydroxypiperidine ~98.9% (GC) Stereoselective reduction
3 4-hydroxypiperidine Boc2O, potassium carbonate, methanol, reflux, petroleum ether crystallization N-Boc-4-hydroxypiperidine ~99.5% (GC) Boc protection step
4 N-Boc-4-hydroxypiperidine-2-carboxylic acid Benzylamine, solvent, crystallization This compound ≥94% (HPLC) Salt formation for stability

Research Findings and Advantages of the Method

  • The described synthetic route is notable for accessible raw materials , including commercially available 4-piperidone hydrochloride hydrate and standard reagents such as sodium borohydride and di-tert-butyl dicarbonate.
  • The process exhibits high reaction yields and selectivity , maintaining the (2S,4S) stereochemistry essential for biological activity.
  • The method is cost-effective and operationally simple , making it amenable to industrial scale-up.
  • The products obtained at each step show high purity and stable physicochemical properties , confirmed by GC and HPLC analyses.
  • The final compound meets stringent pharmaceutical intermediate standards, suitable for use in antitumor drug synthesis and other medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carboxylic acids to alcohols.

    Substitution: Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as amines or halides.

Major Products

The major products formed from these reactions include various derivatives of piperidine, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of functional groups that can modulate biological activity.

  • Case Study : Research has indicated that derivatives of hydroxypiperidine compounds exhibit significant activity against various targets, including neurotransmitter receptors. For instance, modifications to the hydroxypiperidine structure have led to compounds with enhanced affinity for dopamine receptors, which are crucial in treating conditions like schizophrenia and Parkinson's disease.

Organic Synthesis

(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt serves as an important intermediate in the synthesis of more complex molecules.

  • Synthetic Pathways : The compound can be employed in the synthesis of peptide mimetics and other bioactive molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis .
Application AreaDescriptionExample
Medicinal ChemistrySynthesis of pharmaceuticals targeting neurotransmitter receptorsDopamine receptor antagonists
Organic SynthesisIntermediate for complex molecule synthesisPeptide mimetics

Chiral Auxiliary

Due to its chiral nature, this compound can be used as a chiral auxiliary in asymmetric synthesis processes.

  • Impact on Synthesis : The use of (2S,4S)-N-Boc-4-hydroxypiperidine as a chiral auxiliary has been shown to improve yields and selectivity in reactions that require chirality, such as aldol reactions and Michael additions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The Boc protection group allows selective reactions at the piperidine ring, facilitating the synthesis of target molecules. The hydroxyl and carboxylic acid groups participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diastereomeric and Stereoisomeric Variants

(2R,4R)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Benzylamine Salt
  • Molecular Formula : Identical to the (2S,4S) isomer.
  • Synthetic Utility: Used in divergent synthetic pathways for enantioselective target molecules [8]9.
(2R,4S)-N-Boc-4-Hydroxypiperidine-2-Carboxylic Acid Methyl Ester
  • Molecular Formula: C₁₂H₂₁NO₅.
  • Molecular Weight : 257.32 g/mol [9]10.
  • Key Differences :
    • Ester vs. Salt : The methyl ester derivative lacks the benzylamine counterion, altering solubility (lipophilic vs. hydrophilic) [9]11.
    • Applications : Preferred for ester hydrolysis to free acids in peptide coupling [9]12.

Functional Group Analogues

N-Cbz-2-Piperidinecarboxylic Acid
  • Molecular Formula: C₁₄H₁₇NO₄.
  • Molecular Weight : 263.29 g/mol [5]13.
  • Key Differences :
    • Protecting Group : Cbz (carbobenzyloxy) instead of Boc, requiring hydrogenation for deprotection [5]14.
    • Similarity Score : 0.97 with methyl N-Cbz-piperidine-2-carboxylate, indicating structural overlap but divergent reactivity [5]15.
3-(1-((Benzyloxy)Carbonyl)Piperidin-4-Yl)Propanoic Acid
  • Molecular Formula: C₁₆H₂₁NO₄.
  • Similarity Score : 0.87 [5]16.
  • Key Differences: Side Chain: A propanoic acid extension at the piperidine 4-position, enabling conjugation to biomolecules [5]17.

Benzylamine Salts of Carboxylic Acids

N-(trans-p-Hydroxy-Cyclohexyl)-(2-Amino-3,5-Dibromo)Benzylamine Salts
  • Applications : Mucolytic agents with enhanced solubility due to zwitterionic salt formation [17]18.
  • Key Differences :
    • Structure : Aromatic bromine substituents and cyclohexyl groups confer distinct pharmacological activity [17]19.
Benzylamine Salt of N-Benzyl-4-Carboxy-2-Pyrrolidone
  • Synthesis : Formed via cyclization of itaconic acid and benzylamine in pyridine [12]20[^12^].
  • Key Differences :
    • Ring Size : Pyrrolidone (5-membered) vs. piperidine (6-membered), affecting conformational flexibility [7]21.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Group Salt/Counterion ee (%) Purity (%) Key Applications
(2S,4S)-N-Boc-4-OH-piperidine-2-COOH·BzNH₂ C₁₈H₂₈N₂O₅ 352.43 Boc Benzylamine ≥98 ≥94 API intermediates [14]22[^14^]
(2R,4R)-N-Boc-4-OH-piperidine-2-COOH·BzNH₂ C₁₈H₂₈N₂O₅ 352.43 Boc Benzylamine 98 95 Enantioselective synthesis [16]2324
N-Cbz-2-piperidinecarboxylic acid C₁₄H₁₇NO₄ 263.29 Cbz ≥95 Peptide coupling [5]25
Benzylamine salt of N-benzyl-4-carboxy-2-pyrrolidone C₁₃H₁₆N₂O₃ 248.28 Benzylamine 75 Cyclic amide synthesis [12]26[^12^]

Biological Activity

(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H28N2O5
  • Molecular Weight : 352.43 g/mol
  • CAS Number : 441044-14-0

The compound operates primarily through its interaction with various biological targets, notably in the inhibition of enzymes involved in steroid metabolism. Specifically, it has been shown to inhibit steroid 5-alpha-reductase, an enzyme that converts testosterone into dihydrotestosterone (DHT). This inhibition is significant in the context of conditions such as benign prostatic hyperplasia and androgenic alopecia.

Inhibition of Steroid 5-alpha-reductase

Research indicates that derivatives of piperidine compounds, including this compound, exhibit potent inhibitory activity against both isoforms of steroid 5-alpha-reductase. For instance, studies have reported IC50 values in the nanomolar range for related compounds, suggesting a strong potential for therapeutic applications in androgen-related disorders .

Case Studies and Research Findings

  • In Vivo Studies : In animal models, compounds similar to (2S,4S)-N-Boc-4-hydroxypiperidine have demonstrated significant reductions in prostate weight in castrated testosterone-treated rats, indicating effective inhibition of DHT synthesis .
  • Synthetic Pathways : The synthesis of this compound involves various chemical transformations that enhance its bioactivity. The introduction of the N-Boc protecting group is crucial for modulating its interaction with biological targets while maintaining stability during synthesis .
  • Safety Profile : Safety data indicate that while the compound may cause irritation upon exposure, it does not present significant toxicity at therapeutic doses when used appropriately in laboratory settings .

Summary Table of Biological Activities

Biological ActivityMechanismReference
Inhibition of 5-alpha-reductaseCompetitive inhibition leading to reduced DHT levels
Reduction in prostate weightObserved in testosterone-treated rat models
Synthetic stabilityN-Boc group enhances stability during synthesis

Q & A

Q. Key Considerations :

  • Temperature control during Boc protection (0–25°C) minimizes side reactions.
  • Solvent choice (e.g., dimethylformamide or pyridine) impacts reaction efficiency and cyclization risks .

How can researchers ensure stereochemical purity during the synthesis of this compound?

Advanced Research Question
Stereochemical integrity is critical for biological activity. Methods include:

  • Chiral chromatography : Use of chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers or diastereomers.
  • Circular Dichroism (CD) Spectroscopy : Confirms absolute configuration by comparing optical rotation data with reference compounds .
  • Crystallographic analysis : Single-crystal X-ray diffraction provides definitive stereochemical assignment .

Case Study :
In a related piperidine derivative, improper solvent selection (e.g., aqueous vs. DMF) led to epimerization at the 4-position, reducing yield by 30%. Adjusting pH to 6–7 during salt formation mitigated this .

What analytical techniques are recommended for characterizing the compound's purity and structure?

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structure, with key signals at δ 1.4 ppm (Boc tert-butyl group) and δ 7.3–7.5 ppm (benzylamine aromatic protons) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 379.2) .

Advanced Tip :
Coupling HPLC with evaporative light scattering detection (ELSD) improves quantification of non-UV-active impurities .

How does the benzylamine salt form influence the compound's solubility and stability?

Advanced Research Question

  • Solubility : The benzylamine salt enhances aqueous solubility compared to the free acid (e.g., 25 mg/mL in water vs. <1 mg/mL for the acid form). This is critical for in vivo studies .
  • Stability : Salt formation reduces hygroscopicity, improving shelf life. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months .
  • Impact on Bioactivity : The salt form may alter pharmacokinetics, as seen in similar compounds where benzylamine salts increased bioavailability by 40% .

What are common byproducts formed during the synthesis, and how can they be mitigated?

Advanced Research Question

  • Cyclization Byproducts : Under acidic or high-temperature conditions, the hydroxyl and carboxylic acid groups may cyclize to form lactones. Mitigation includes maintaining pH >7 during salt formation and using aprotic solvents .
  • Diastereomer Formation : Improper stereochemical control leads to (2R,4S) or (2S,4R) isomers. Chiral additives (e.g., cinchona alkaloids) during hydrogenation reduce this .

Example :
In a 2023 study, replacing HCl with citric acid during crystallization reduced lactone formation from 15% to <3% .

What role does the Boc group play in the synthesis and subsequent reactions of this compound?

Basic Research Question

  • Protection : The Boc group shields the amine from nucleophilic attack during carboxylic acid activation (e.g., EDC/HOBt coupling) .
  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, enabling downstream functionalization (e.g., peptide coupling) .
  • Stability : Boc-protected intermediates are stable under basic conditions but degrade in strong acids or prolonged heat (>50°C) .

Advanced Application :
In drug discovery, Boc deprotection is often the final step to avoid side reactions during salt formation .

How can computational methods predict the biological activity of this compound?

Advanced Research Question

  • Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite predict binding affinity to targets like proteases or kinases. A 2025 study showed a docking score of −9.2 kcal/mol for a related piperidine derivative with NK1 receptors .
  • ADME Prediction : Tools like QikProp® estimate logP (2.1), aqueous solubility (−3.2), and blood-brain barrier penetration (moderate) .
  • SAR Studies : Modifying the 4-hydroxyl group to methoxy reduced activity by 70%, highlighting its role in hydrogen bonding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt
Reactant of Route 2
Reactant of Route 2
(2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt

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